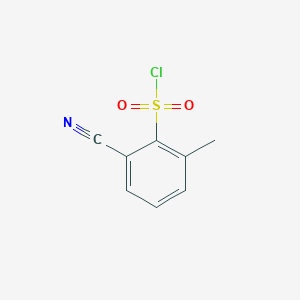

2-Cyano-6-methylbenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

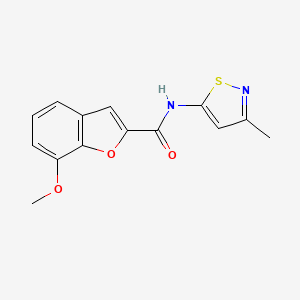

2-Cyano-6-methylbenzene-1-sulfonyl chloride is a chemical compound that is likely to be an aromatic sulfonyl chloride with a cyano substituent and a methyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the properties and reactivity of 2-Cyano-6-methylbenzene-1-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds, such as 3-cyanopyridine-2-sulfonyl chlorides, involves oxidative chlorination of thione precursors . This suggests that a similar approach could be used for synthesizing 2-Cyano-6-methylbenzene-1-sulfonyl chloride, starting from a thione derivative of the corresponding methylbenzene. The use of sulfonyl chloride groups in directing substitution reactions, as seen in the synthesis of 1-chloro-2,6-difluorobenzene, indicates that sulfonyl chloride groups can be strategically used to influence the structure of the final product .

Molecular Structure Analysis

The molecular structure of 2-Cyano-6-methylbenzene-1-sulfonyl chloride would feature a benzene ring with electron-withdrawing groups, such as the sulfonyl chloride and the cyano group. These groups would affect the electron density of the aromatic ring and could influence the reactivity of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles, including amines, to form sulfonylamides . Therefore, 2-Cyano-6-methylbenzene-1-sulfonyl chloride would likely react with amines to form N-substituted sulfonylamides. The presence of the cyano group could further influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Cyano-6-methylbenzene-1-sulfonyl chloride are not discussed in the provided papers, we can infer that the compound would be a solid at room temperature, given the similar structures of related compounds. The sulfonyl chloride group would make the compound sensitive to moisture, leading to hydrolysis and the potential release of hydrogen chloride gas. The presence of the cyano group would contribute to the compound's polarity and could affect its solubility in organic solvents.

Wissenschaftliche Forschungsanwendungen

Catalysis and Hydrolysis

Sulfonyl chlorides, including derivatives similar to 2-Cyano-6-methylbenzene-1-sulfonyl chloride, are key intermediates in organic synthesis. They participate in solvation bifunctional catalysis, significantly affecting the hydrolysis rates of different sulfonyl chlorides. For instance, the hydrolysis of various sulfonyl chlorides in water-alcohol mixtures demonstrates the influence of substrate structure on reaction pathways. This process can involve bifunctional catalysis with water dimers and alcohol hydrates, showcasing the versatility of sulfonyl chlorides in catalysis and synthesis reactions (Ivanov et al., 2005).

Spectroscopic Studies and Molecular Structure

Spectroscopic studies provide insights into the molecular structure and electronic properties of sulfonyl chloride derivatives. Vibrational spectroscopic analysis, along with HOMO-LUMO studies and NBO analysis, helps in understanding the chemical behavior and potential applications of these compounds. For example, the detailed analysis of 4-Cyano-2-methoxybenzenesulfonyl Chloride reveals its spectroscopic properties and theoretical implications for its derivatives in biological activities (Nagarajan & Krishnakumar, 2018).

Synthesis of Biologically Active Derivatives

Sulfonyl chlorides are utilized in the synthesis of biologically active compounds and materials with surface activity. Their reactivity facilitates the creation of novel heterocyclic compounds, such as 1,2,4-triazole derivatives, which exhibit antimicrobial activity and potential as surface active agents. This demonstrates the chemical versatility and applicability of sulfonyl chlorides in developing new materials and bioactive molecules (El-Sayed, 2006).

Material Science and Catalysis

In material science, derivatives of 2-Cyano-6-methylbenzene-1-sulfonyl chloride can be used to modify surface properties and catalytic activities. For example, the synthesis of high-purity difluorobenzenes involves sulfonyl chlorides as intermediates, highlighting their importance in producing key materials for agricultural and pharmaceutical applications (Moore, 2003).

Eigenschaften

IUPAC Name |

2-cyano-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-3-2-4-7(5-10)8(6)13(9,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDBCUCPZSDYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)

![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)

![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)

![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)